N-Boc-3-(2-aminoethyl)benzoic acid

Description

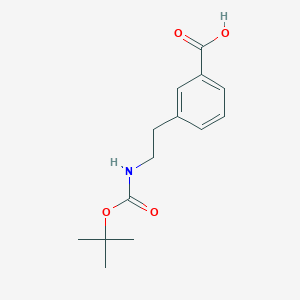

Structure

3D Structure

Properties

IUPAC Name |

3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-8-7-10-5-4-6-11(9-10)12(16)17/h4-6,9H,7-8H2,1-3H3,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPFKNLUZGOWEPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=CC(=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Boc 3 2 Aminoethyl Benzoic Acid and Its Precursors

Amination Reactions in Benzoic Acid Scaffold Construction

Amination reactions are fundamental to introducing the key nitrogen-containing functional group onto the benzoic acid core. Reductive amination of a suitable carbonyl precursor is a common and versatile strategy. pearson.comvaia.com For instance, a benzoic acid derivative containing a keto or aldehyde group at the 3-position can be reacted with an amine source, followed by reduction to yield the desired aminoethyl side chain.

Another approach involves the direct amination of the benzoic acid ring. Recent advancements have demonstrated the use of iridium-catalyzed C-H activation for the regioselective amination of benzoic acids. nih.gov This method allows for the introduction of an amino group at a specific position directed by the carboxylate group. nih.gov Furthermore, decarboxylative amination of benzoic acids bearing electron-donating substituents has been achieved, offering a novel route to anilines. rsc.org

Multi-step Synthetic Sequences

Often, the synthesis of N-Boc-3-(2-aminoethyl)benzoic acid is accomplished through a multi-step sequence, providing greater control over the stereochemistry and functional group compatibility. A plausible synthetic pathway could start from a commercially available substituted benzoic acid. For example, a synthetic route could involve the nitration of a suitable benzoic acid derivative, followed by reduction of the nitro group to an amine. prepchem.com This amine can then be further elaborated to the desired aminoethyl side chain.

One documented multi-step synthesis involves the reaction of 4-(2-acetaminoethyl)-benzoic acid with nitrating acid to produce 4-(2-acetaminoethyl)-3-nitro-benzoic acid. prepchem.com Subsequent catalytic hydrogenation reduces the nitro group to an amine, yielding 4-(2-acetaminoethyl)-3-amino-benzoic acid. prepchem.com This intermediate can then be further modified to introduce the desired functionality at the 3-position. While this example illustrates a synthesis on a related scaffold, similar principles can be applied to achieve the synthesis of the target molecule.

The development of multi-step syntheses in continuous flow processes is also gaining traction, offering advantages in terms of safety, efficiency, and scalability. bohrium.comsyrris.jp Such processes can integrate reaction and workup steps, minimizing manual handling and improving reproducibility. bohrium.com

Integration of N Boc 3 2 Aminoethyl Benzoic Acid into Peptide Synthesis Schemes

Enantioselective Synthesis of N-Boc-β-amino Acid Analogues

The enantioselective synthesis of N-Boc-β-amino acid analogues is a critical area of research, as these compounds are valuable building blocks for various biologically active molecules, including peptidomimetics and pharmaceuticals. nih.govnih.gov Several catalytic strategies have been developed to obtain these structures with high enantiopurity.

One prominent approach involves the asymmetric hydrogenation of enamines. For instance, the hydrogenation of (Z)-enamines has been successfully achieved with high yields (up to 90%) using ruthenium (Ru) and rhodium (Rh) catalysts with chiral mono- and bidentate phosphorus ligands. In contrast, the use of the same catalyst system for (E)-enamines resulted in significantly lower yields.

Copper-catalyzed reactions have also proven effective. A copper-catalyzed Mannich reaction of a glycine (B1666218) derivative with an aldehyde and an amine can produce β-amino acid derivatives. Furthermore, copper-catalyzed conjugate addition of dialkylzinc reagents to 2-aryl-acrylates has been employed to create quaternary stereocenters in β-amino acids. More recently, a copper-hydride (CuH) catalyzed hydroamination of α,β-unsaturated carbonyl compounds has been developed. nih.gov This method utilizes a commercially available electrophilic primary aminating reagent, 1,2-benzisoxazole, and the regioselectivity of the hydrocupration is controlled by the choice of a chiral ancillary ligand to deliver the copper to the β-position. nih.gov This protocol has been shown to be scalable, providing the desired β-amino ester in high yield and enantioselectivity on a gram scale with a low catalyst loading of 1.0 mol%. nih.gov

Organocatalysis presents another powerful tool for the enantioselective synthesis of N-Boc-β-amino acid analogues. Proline-catalyzed addition of aldehydes to aromatic N-Boc-protected imines can yield the syn-adduct with excellent diastereoselectivities and enantioselectivities. Additionally, cinchona alkaloids have been used to catalyze the synthesis of N-Boc imines, resulting in β-amino acids with moderate enantioselectivity.

A method for the asymmetric synthesis of enantioenriched anti-α-hydroxy-β-amino acid derivatives involves the dynamic kinetic resolution of racemic β-amino-α-keto esters. acs.org This is achieved through an enantioconvergent reduction using a Ru(II)-catalyzed asymmetric transfer hydrogenation, which establishes both stereocenters in a single step. acs.org

Palladium-catalyzed reactions have also been explored. The enantioselective addition of primary aromatic amines to α,β-unsaturated oxazolidinones can be achieved using a cationic palladium-binap complex, and the resulting products can be hydrolyzed to N-aryl-β³-amino acids. Another innovative approach involves a palladium-catalyzed "ring-walking" strategy on Boc-1,3-oxazinanes. springernature.com This method allows for ligand-controlled C4- or C5-arylation, and subsequent aminal cleavage and oxidation provide access to enantioenriched β³- and β²-amino acids, respectively. springernature.com

The following table summarizes key data from various enantioselective synthetic methods for N-Boc-β-amino acid analogues:

Table 1: Enantioselective Synthesis of N-Boc-β-amino Acid Analogues

| Catalytic System | Reaction Type | Substrate Type | Protecting Group | Yield | Enantiomeric Excess (e.e.) | Ref. |

|---|---|---|---|---|---|---|

| Ru/Rh-Phosphorus Ligands | Asymmetric Hydrogenation | (Z)-Enamines | N-Acyl | High (up to 90%) | Not specified | |

| Copper-based | Mannich Reaction | Glycine derivative, aldehyde, amine | Not specified | Not specified | Not specified | |

| Copper-based | Conjugate Addition | 2-Aryl-acrylates | Not specified | Not specified | Not specified | |

| Copper-Hydride | Hydroamination | α,β-Unsaturated carbonyls | Boc | High | High | nih.gov |

| Proline | Aldol-type Addition | Aldehydes, N-Boc-imines | Boc | Not specified | Excellent | |

| Cinchona Alkaloids | Imination | Not specified | Boc | Not specified | Moderate | |

| Ru(II) complex | Dynamic Kinetic Resolution | β-Amino-α-keto esters | Boc, Cbz | High | High (99:1 er) | acs.org |

| Palladium-binap | Conjugate Addition | α,β-Unsaturated oxazolidinones | N-Aryl | High (up to 98%) | Not specified | |

| Palladium-Phosphine Ligand | C-H Arylation/Ring-Walking | Boc-1,3-oxazinanes | Boc | Good | High | springernature.com |

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group in this compound is a versatile functional handle for various chemical reactions. Its reactivity is influenced by the electronic nature of the benzene (B151609) ring and the presence of the aminoethyl side chain.

One of the primary reactions of the carboxylic acid is esterification . This can be achieved under acidic conditions with an alcohol. For instance, the reaction with methanol (B129727) in the presence of an acid catalyst like acetyl chloride can yield the corresponding methyl ester. researchgate.net Another common method involves the use of coupling agents.

Amide bond formation is another key transformation. The carboxylic acid can be activated with reagents like EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and HOBt (hydroxybenzotriazole) to facilitate coupling with amines. researchgate.net This reaction is fundamental in peptide synthesis and the creation of various amide derivatives. For example, coupling with benzylamine (B48309) using TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) as a coupling reagent in the presence of a base like DIPEA (N,N-diisopropylethylamine) can form the corresponding benzylamide. mdpi.com

The carboxylic acid can also undergo reduction . Carboxylic acid reductases (CARs) are enzymes that can catalyze the reduction of carboxylic acids to aldehydes. The efficiency of this reduction can be affected by substituents on the aromatic ring. nih.gov

Furthermore, the carboxylic acid can be converted to an acyl azide (B81097) . This is typically achieved by reacting the carboxylic acid with di-tert-butyl dicarbonate (B1257347) and sodium azide. The resulting acyl azide can then undergo a Curtius rearrangement to form an isocyanate, which can be trapped by nucleophiles like alkoxides or amines to yield carbamates or ureas, respectively. organic-chemistry.org

Reactions Involving the Boc-Protected Aminoethyl Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal under acidic conditions. total-synthesis.comnih.gov

The primary reaction involving this part of the molecule is deprotection , which regenerates the free amine. This is typically accomplished using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. total-synthesis.comnih.gov The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by fragmentation to release the stable tert-butyl cation (which deprotonates to isobutene) and carbamic acid, which then decarboxylates to give the free amine and carbon dioxide. total-synthesis.com

Once deprotected, the resulting primary amine on the ethyl side chain can undergo a variety of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.

The Boc group itself is generally stable to most nucleophiles and bases, which allows for selective reactions at the carboxylic acid moiety without affecting the protected amine. organic-chemistry.orgnumberanalytics.com This orthogonality is a key feature in multi-step organic synthesis. organic-chemistry.org

Coordination Chemistry of this compound

While the Boc-protected form is less common in coordination chemistry, the deprotected form, 3-(2-aminoethyl)benzoic acid, can act as a versatile ligand for metal ions.

Ligand Properties of the Aminoethyl Side Chain

Upon removal of the Boc group, the aminoethyl side chain provides a nitrogen donor atom that can coordinate to metal centers. The presence of the flexible ethyl linker allows the amino group to position itself for chelation with the carboxylate group. This ability to form a stable chelate ring is a significant aspect of its ligand properties. The properties of the resulting metal complexes are influenced by the nature of the metal ion and the coordination geometry.

Formation of Metal Complexes

The deprotected ligand, 3-(2-aminoethyl)benzoic acid, can form complexes with a variety of transition metal ions. Coordination typically occurs through the nitrogen atom of the amino group and one or both oxygen atoms of the deprotonated carboxylic acid (carboxylate). researchgate.net This can lead to the formation of bidentate or even tridentate coordination modes, depending on the metal ion and reaction conditions.

For example, similar aminobenzoic acid ligands have been shown to form complexes with metals such as Cu(II), Co(II), Ni(II), Mn(II), and Zn(II). researchgate.netajol.info The resulting complexes can exhibit various geometries, including octahedral or square planar, and may also include water or other solvent molecules in their coordination sphere. researchgate.netajol.info The formation of these metal complexes can be confirmed by techniques such as infrared spectroscopy, where shifts in the stretching frequencies of the amine and carboxylate groups indicate coordination to the metal ion. researchgate.netresearchgate.net

The study of such metal complexes is an active area of research due to their potential applications in catalysis, materials science, and as models for biological systems. nih.gov

Design and Synthesis of Derivatives and Analogues of N Boc 3 2 Aminoethyl Benzoic Acid

Synthesis of N-Substituted Aminoethyl Derivatives

The aminoethyl side chain is a primary target for derivatization, typically following the removal of the tert-butoxycarbonyl (Boc) protecting group. The resulting primary amine is a nucleophile that can undergo a variety of chemical transformations to introduce diverse functionalities.

A common strategy is N-alkylation. nih.gov After deprotection of the Boc group using an acid like trifluoroacetic acid (TFA), the free amine can be reacted with alkyl halides, such as bromopropyl or bromobutyl derivatives, to yield N-alkylated products. nih.gov Reductive amination is another powerful method, where the amine is reacted with an aldehyde or ketone to form a Schiff base or imine, which is then reduced in situ using a reducing agent like sodium borohydride (B1222165) (NaBH₄) to form the N-substituted derivative. nih.gov

Acylation is also frequently employed to synthesize N-acyl derivatives. The free amine can be coupled with various carboxylic acids using standard peptide coupling reagents or by converting the carboxylic acid to a more reactive acyl chloride. nih.gov For instance, 4-(thiophen-2-yl)benzoic acid has been converted to its acyl chloride and subsequently reacted with a deprotected aminoethyl moiety to form the corresponding benzamide (B126) derivative. nih.gov These synthetic routes allow for the introduction of a wide array of substituents, enabling the exploration of different chemical spaces around the aminoethyl nitrogen.

Table 1: Synthetic Reactions for N-Substitution

| Reaction Type | Reagents & Conditions | Product Type |

|---|

| N-Alkylation | 1. TFA for Boc deprotection 2. Alkyl halide (e.g., N-(3-bromopropyl)phthalimide) | N-Alkyl derivative nih.gov | | Reductive Amination | 1. Aldehyde/Ketone (e.g., 4-fluorobenzaldehyde) 2. Reducing agent (e.g., NaBH₄) | N-Benzyl derivative nih.gov | | N-Acylation | 1. Carboxylic Acid (e.g., 4-(thiophen-2-yl)benzoic acid) 2. Acyl chloride formation (SOCl₂) or coupling agents | N-Amide derivative nih.gov |

Chemical Modifications at the Benzoic Acid Core

The benzoic acid core of the molecule serves as a crucial anchor for biological interactions and a platform for structural diversification. nih.gov Modifications can be made to the carboxylic acid group itself or to the aromatic ring.

The most direct modification of the carboxylic acid is its conversion into amides or esters. Amide coupling reactions are prevalent, where the benzoic acid is conjugated with various primary or secondary amines. nih.gov This transformation is typically achieved using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or by converting the acid to an acyl chloride. nih.gov For example, 5-bromo-2,3-dimethoxybenzoic acid has been successfully coupled with Boc-protected aminoethyl derivatives to form benzamides. nih.gov

Alterations to the substitution pattern on the benzene (B151609) ring are critical for optimizing biological activity. nih.gov In the development of inhibitors for anti-apoptotic proteins Mcl-1 and Bfl-1, a 2,5-substituted benzoic acid scaffold was identified as a key pharmacophore. nih.gov The carboxyl group at one position forms a vital hydrogen bond with an arginine residue (Arg263) in the protein's binding pocket, while various substituents can be installed at other positions to occupy adjacent hydrophobic pockets and enhance binding affinity. nih.gov This strategic placement of functional groups on the benzoic acid core highlights the importance of aromatic substitution in molecular design. nih.gov

Structure-Activity Relationship (SAR) Studies of N-Boc-3-(2-aminoethyl)benzoic acid Derivatives in a Research Context

Structure-activity relationship (SAR) studies are fundamental to understanding how specific structural features of a molecule contribute to its biological effects. For derivatives of this compound, SAR studies guide the optimization of lead compounds into potent and selective agents.

A notable research context is the design of dual inhibitors of the Mcl-1 and Bfl-1 anti-apoptotic proteins. nih.gov In this area, a 2,5-substituted benzoic acid core was developed, where the carboxylic acid provides a key anchoring interaction with Arg263 of Mcl-1. nih.gov SAR studies revealed that the nature of the substituent at the 5-position significantly influences binding affinity. The research progressed from an initial hit compound to derivatives with much-improved potency by modifying this core. nih.gov For instance, guided by structural information, modifications led to a compound with a 15-fold improvement in binding to both Mcl-1 and Bfl-1. nih.gov

Similarly, in studies of isosteviol-based aminoalcohols, it was found that the simultaneous presence of an ester function and a basic secondary amino function was essential for antiproliferative activity. nih.gov The nature of the N-substituent was also critical; for example, an N-(4-fluorobenzyl) moiety was found to be highly effective against cancer cell lines. nih.gov These examples demonstrate that SAR exploration, involving systematic changes to both the N-substituted aminoethyl group and the benzoic acid core, is a powerful strategy for developing optimized bioactive molecules. nih.govnih.gov

Table 2: Example of SAR Findings for Benzoic Acid-Based Mcl-1/Bfl-1 Inhibitors

| Compound Feature | Observation | Implication for Activity |

|---|---|---|

| Carboxyl Group | Forms a crucial hydrogen bond with Arg263 in Mcl-1. nih.gov | Essential for anchoring the inhibitor in the binding site. nih.gov |

| 2,5-Substitution Pattern | Places substituents in key p2/p3 hydrophobic pockets. nih.gov | Optimizes interactions and increases binding affinity. nih.gov |

| U-Shaped Conformation | Allows the molecule to fit within the BH3 binding groove. nih.gov | The overall shape is critical for effective binding. nih.gov |

Bioisosteric Replacements and Their Synthetic Exploration

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a cornerstone of modern medicinal chemistry. This approach is used to enhance potency, improve pharmacokinetic profiles, or confer metabolic stability. For a scaffold like this compound, several key bioisosteric replacements can be explored.

Carboxylic Acid Bioisosteres: The carboxylic acid group is often replaced to modulate acidity and improve cell permeability. A common bioisostere is the tetrazole ring, which is a well-established carboxylic acid mimic used in drug design, such as in angiotensin II receptor antagonists. tcichemicals.com

Amide Bond Bioisosteres: In derivatives where the carboxylic acid has been converted to an amide, this amide bond can be replaced to alter stability and hydrogen bonding patterns. Common replacements include ureas, sulfonamides, and triazoles. nih.gov For example, the synthesis of a urea (B33335) derivative can be achieved by reacting an amine with an isocyanate. Sulfonamides are prepared by reacting an amine with a sulfonyl chloride. nih.gov Triazoles are considered non-classical bioisosteres that can be synthesized through various cycloaddition reactions. nih.gov

Benzene Ring Bioisosteres: The phenyl ring itself can be replaced to improve properties like solubility and metabolic stability by increasing the fraction of sp³-hybridized carbons (Fsp³). tcichemicals.com Saturated bicyclic scaffolds, such as bicyclo[1.1.1]pentane (a para-substituted benzene mimic) and bicyclo[2.1.1]hexane (a meta-substituted benzene mimic), are increasingly used for this purpose. tcichemicals.com These rigid structures maintain a similar vectoral orientation of substituents while introducing more three-dimensional character. Their synthesis often involves multi-step sequences starting from commercially available precursors. tcichemicals.com Another novel bioisostere for an α-amino acid functionality is 3,4-diamino-3-cyclobutene-1,2-dione, which has been used to create achiral NMDA antagonists. nih.gov

Table 3: Common Bioisosteric Replacements

| Original Group | Bioisostere | Rationale |

|---|---|---|

| Carboxylic Acid | Tetrazole | Mimics acidity and hydrogen bonding potential. tcichemicals.com |

| Amide | Urea, Sulfonamide, Triazole | Alters stability and H-bonding capacity. nih.gov |

| Benzene Ring | Bicyclo[2.1.1]hexane (meta-subst.) | Increases Fsp³ character, improves solubility and pharmacokinetics. tcichemicals.com |

Academic Research Applications of N Boc 3 2 Aminoethyl Benzoic Acid

Application in Pharmaceutical Research and Drug Design

N-Boc-3-(2-aminoethyl)benzoic acid serves as a crucial building block and intermediate in the synthesis of novel pharmaceutical compounds. Its unique structure, featuring a Boc-protected amine and a carboxylic acid on a benzene (B151609) ring, allows for diverse chemical modifications, making it a valuable tool for medicinal chemists.

The primary role of this compound in pharmaceutical research is as a precursor for the synthesis of more complex, biologically active molecules. The Boc (tert-butyloxycarbonyl) protecting group on the aminoethyl side chain is stable under many reaction conditions but can be readily removed under acidic conditions. This allows for the selective modification of the carboxylic acid group without affecting the amine. Subsequently, the Boc group can be cleaved to expose the amine for further functionalization, such as amide bond formation. This stepwise approach is fundamental in the construction of intricate molecular architectures with desired pharmacological properties.

For instance, β-amino acids are essential components in the synthesis of many biologically active compounds, including drugs and natural products. nih.gov The structural framework of this compound can be incorporated into the synthesis of peptidomimetics, which are compounds that mimic the structure of peptides but with improved stability and oral bioavailability. nih.gov These peptidomimetics can be designed to interact with biological targets like enzymes and receptors, leading to the development of new therapeutic agents. nih.gov

The design of molecules that can selectively modulate the activity of specific biological targets is a cornerstone of modern drug discovery. This compound provides a versatile scaffold for creating such modulators. nih.gov By modifying the carboxylic acid and the amino group, researchers can synthesize libraries of compounds to screen for activity against a particular target.

For example, the benzoic acid moiety can serve as a bioisostere for other functional groups, or it can be used to anchor the molecule to a specific site on a protein target through hydrogen bonding or ionic interactions. nih.gov The flexible aminoethyl side chain allows for the exploration of different spatial orientations to optimize binding affinity and selectivity. This adaptability has been utilized in the synthesis of bitopic ligands, which are molecules designed to interact with two different binding sites on a receptor simultaneously, often leading to enhanced potency and selectivity. nih.gov

Poor aqueous solubility is a major hurdle in drug development, as it often leads to low bioavailability and reduced therapeutic efficacy. nih.gov The structural features of this compound and its derivatives can be leveraged to improve the solubility and bioavailability of drug candidates. chemimpex.comchemimpex.com The presence of both a carboxylic acid and an amino group allows for the formation of salts, which are generally more water-soluble than the parent compound. nih.gov

Contribution to Bioconjugation Chemistry

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule such as a protein or nucleic acid. This technique is widely used in diagnostics, targeted drug delivery, and the development of novel biomaterials.

This compound is an excellent tool in bioconjugation chemistry due to its bifunctional nature. acrotein.com The carboxylic acid can be activated to react with amine groups on biomolecules, forming stable amide bonds. The protected amine on the other end of the molecule can then be deprotected and used for further modifications, such as the attachment of imaging agents, drugs, or other functional moieties. chemimpex.com This allows for the precise and controlled assembly of complex bioconjugates. chemimpex.comacrotein.com

Engagement in Materials Science Research

The application of this compound extends into the realm of materials science, where it is used as a monomer or a modifying agent to create functional polymers and materials. The ability to introduce both acidic and amine functionalities into a polymer backbone allows for the tuning of material properties such as solubility, mechanical strength, and surface characteristics. While specific research on the direct use of this compound in materials science is not extensively detailed in the provided search results, the utility of similar bifunctional molecules in creating polymers with specific properties is a well-established concept in the field. chemimpex.com

Development of Functional Polymers and Advanced Materials

The unique architecture of this compound, combining a rigid aromatic core with a flexible aliphatic side chain, makes it an attractive monomer for the synthesis of functional polymers. After deprotection of the Boc group, the resulting 3-(2-aminoethyl)benzoic acid can be used in polycondensation reactions. For instance, it can react with dicarboxylic acids to form polyamides or with diisocyanates to form polyureas.

The incorporation of the 3-(2-aminoethyl)benzoic acid moiety into a polymer backbone introduces specific functionalities. The aromatic ring contributes to rigidity and can enhance thermal properties, while the secondary amine in the backbone can influence solubility and serve as a site for further chemical modification. Researchers have synthesized various aromatic polyamides from structurally related aminobenzoic acid derivatives to create materials with tailored properties. researchgate.netnih.gov The general approach involves the polycondensation of a diamine with a diacid chloride, a process where this compound could serve as a key precursor after its conversion to a suitable diamine or diacid monomer. researchgate.net The use of Boc-protected monomers is a well-established strategy in polymer synthesis to control the final structure and prevent unwanted side reactions during polymerization. researchgate.netnih.gov

Impact on Mechanical Strength and Thermal Stability of Polymer Matrices

The inclusion of aromatic units, such as the benzoic acid component of this compound, into polymer chains is a known strategy for enhancing mechanical strength and thermal stability. Aromatic polyamides, for example, are renowned for their high strength and thermal resistance due to the rigidity of the polymer backbone and strong intermolecular forces. The benzene rings restrict chain mobility, which helps the material maintain its structural integrity at elevated temperatures.

Studies on polymers modified with similar aminobenzoic acid derivatives have demonstrated significant improvements in thermal properties. For instance, the modification of polyvinyl chloride (PVC) with 4-aminobenzoic acid led to nanocomposites with enhanced thermal stability. researchgate.net The initial decomposition temperature of the modified PVC was higher than that of the unmodified polymer, indicating that the aromatic acid moiety helped to stabilize the material against heat. researchgate.net Similarly, the incorporation of benzoic acid derivatives into polymer matrices can improve mechanical properties like tensile modulus and strength. mdpi.commdpi.com While specific data for polymers derived solely from this compound is not extensively documented, the principles of polymer chemistry suggest that its incorporation would lead to materials with a favorable balance of stiffness, from the aromatic ring, and toughness, from the flexible linkages, alongside improved thermal performance. researchgate.netmdpi.com

Reagent in Diverse Organic Transformations

Beyond polymer science, this compound is a valuable reagent in a wide array of organic synthesis applications, primarily owing to its protected amine and reactive carboxylic acid.

Participation in Selective Coupling Reactions

The primary role of this compound in organic synthesis is to act as a building block in coupling reactions, most notably in the formation of amide bonds. The Boc group effectively "hides" the nucleophilic amino group, preventing it from reacting while the carboxylic acid group is activated and coupled with another amine. This strategy is fundamental to solid-phase peptide synthesis (SPPS). caltech.edusigmaaldrich.com

In a typical reaction, the carboxylic acid of this compound is activated using a coupling reagent. This activated intermediate then readily reacts with the free amino group of another molecule to form a stable amide bond. This selective process allows for the methodical construction of complex molecules one piece at a time. A variety of coupling reagents can be employed for this purpose, each with specific advantages for different substrates and reaction conditions.

| Coupling Reagent | Full Name | Common Use |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) | Highly efficient for sterically hindered couplings. nih.gov |

| DCC | N,N'-Dicyclohexylcarbodiimide | A classic and widely used reagent, often with HOBt to reduce side reactions. caltech.edu |

| EDC/EDCI | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) | A water-soluble carbodiimide, simplifying product purification. |

| HOBt | 1-Hydroxybenzotriazole | An additive used with carbodiimides to suppress racemization and improve efficiency. caltech.edu |

Introduction of Amine Functionalities into Complex Molecules

The strategic value of the Boc protecting group lies in its stability under many reaction conditions and its ease of removal when the amine functionality is needed. After this compound has been incorporated into a larger molecular structure via its carboxylic acid group, the Boc group can be cleaved to unveil a primary amine.

This deprotection is typically achieved under mild acidic conditions, most commonly with trifluoroacetic acid (TFA). caltech.edu The process is highly efficient and selective, leaving other acid-sensitive groups, if properly chosen, intact. acs.orgacs.org This allows chemists to precisely install a primary amino group at a specific location within a complex target molecule. This introduced amine can then serve as a handle for further functionalization, such as forming new amide bonds, participating in alkylation reactions, or altering the solubility and biological properties of the final compound. nih.gov Therefore, this compound serves as a key synthon for introducing the 3-(2-aminoethyl)benzoyl moiety into diverse molecular frameworks.

Emerging Research Directions and Future Perspectives for N Boc 3 2 Aminoethyl Benzoic Acid

Advanced Computational and Molecular Modeling Studies

Computational and molecular modeling techniques are becoming indispensable tools in modern drug discovery and materials science. For a molecule like N-Boc-3-(2-aminoethyl)benzoic acid, these methods offer the potential to predict its behavior and guide the design of new derivatives with enhanced properties, even before their synthesis.

Prediction of Ligand-Receptor Interactions

While specific molecular docking studies on this compound are not yet widely published, the principles of such investigations with related benzoic acid derivatives provide a clear roadmap for future research. researchgate.netmdpi.com Computational docking simulations can be employed to predict how this molecule and its derivatives might bind to the active sites of various biological targets, such as enzymes and receptors. researchgate.netresearchgate.net

For instance, studies on other benzoic acid derivatives have successfully used molecular docking to identify potential inhibitors of enzymes like trans-sialidase, a target in Chagas disease. mdpi.com These studies typically involve creating a 3D model of the ligand and docking it into the crystal structure of the target protein to predict binding affinity and conformation. The insights gained from such predictions can guide the rational design of more potent and selective inhibitors. Future research will likely involve virtual screening of libraries of this compound derivatives against a range of therapeutic targets.

Structure-Based Design Principles

The structural framework of this compound is well-suited for the application of structure-based design principles. This approach utilizes the three-dimensional structure of a target to design molecules that can bind to it with high affinity and specificity. The carboxylic acid group can act as a key hydrogen bond donor or acceptor, while the aromatic ring can participate in pi-stacking interactions. The Boc-protected aminoethyl side chain offers a vector for introducing further diversity and optimizing interactions with the target protein.

Research on other N-Boc protected amino acids has demonstrated their utility as scaffolds for creating peptidomimetics and small molecule inhibitors. These molecules are designed to mimic the structure and function of natural peptides but with improved stability and pharmacological properties. By applying these principles, this compound can be used to develop novel therapeutics for a variety of diseases, including cancer and inflammatory conditions.

Development of Novel and Green Synthetic Methodologies

The synthesis of this compound and its derivatives is an area ripe for innovation, with a particular focus on developing more efficient and environmentally friendly methods.

Recent advancements in the synthesis of N-Boc-protected β-amino acids have highlighted the potential for safer and more scalable production routes. rsc.orgnih.gov Traditional methods often rely on hazardous reagents, but newer approaches are exploring greener alternatives. rsc.orgnih.gov For example, methods that avoid toxic reagents and operate under milder reaction conditions are being developed. rsc.orgnih.gov

Future research in this area will likely focus on the application of green chemistry principles to the synthesis of this compound. This could involve the use of biocatalysis, flow chemistry, and the development of synthetic routes that minimize waste and energy consumption. rsc.org A recent review highlights the move towards sustainable bioproduction of aminobenzoic acid and its derivatives, which could eventually be applied to compounds like this compound. mdpi.com

Exploration of Unconventional Research Applications

Beyond its traditional role in medicinal chemistry, the unique properties of this compound make it a candidate for a range of unconventional research applications.

The related compound, Boc-(3-aminomethyl) benzoic acid, has found use in the field of materials science for creating polymers with specific properties, such as improved solubility. chemimpex.com This suggests that this compound could also be explored as a monomer for the synthesis of novel polymers with tailored characteristics.

Furthermore, the Boc-protected amine and carboxylic acid functionalities make this compound an ideal candidate for bioconjugation techniques. chemimpex.com It can be used as a linker to attach biomolecules, such as peptides or antibodies, to drugs or imaging agents. chemimpex.com This is a critical technology in the development of targeted therapies and advanced diagnostic tools. chemimpex.com The ability to create complex, multifunctional molecular architectures by selectively deprotecting and functionalizing the different parts of the molecule opens up exciting possibilities for its use in creating advanced materials and biomedical devices.

Q & A

Q. What are the common synthetic routes for preparing N-Boc-3-(2-aminoethyl)benzoic acid, and what key reagents are involved?

The synthesis typically involves Boc-protection of the amino group followed by coupling or functionalization of the benzoic acid moiety. For example, a related Boc-protected benzoic acid derivative was synthesized via hydrolysis of a methyl ester using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water, yielding 44% after purification . Another approach involves Boc deprotection under acidic conditions (e.g., HCl in dioxane), as seen in the synthesis of N-(2-aminoethyl)benzamide derivatives . Key reagents include Boc-anhydride for protection, LiOH for hydrolysis, and HCl for deprotection.

Q. How is the Boc group selectively removed during synthesis, and what conditions minimize side reactions?

The Boc group is typically removed via acidolysis. For example, HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane are standard methods. In one study, Boc deprotection of a similar aminoethyl intermediate was achieved with HCl, yielding the free amine as a hydrochloride salt . To minimize side reactions (e.g., ester hydrolysis or aggregation), controlled reaction times (1–2 hours) and low temperatures (0–10°C) are recommended.

Q. What purification and characterization methods are critical for ensuring product integrity?

- Purification : Column chromatography (silica gel) or preparative HPLC is used for intermediates, while recrystallization may be applied for final products .

- Characterization : NMR (1H/13C) confirms structural integrity, especially for Boc-protection and deprotection steps. LC-MS is critical for assessing purity and identifying byproducts .

Q. What storage conditions are recommended for this compound?

Boc-protected derivatives are hygroscopic and sensitive to heat. Storage at 0–6°C in sealed containers under inert gas (e.g., argon) is advised to prevent hydrolysis and degradation .

Advanced Research Questions

Q. How can reaction yields be optimized during the hydrolysis of Boc-protected intermediates?

Optimization involves adjusting solvent systems, base concentration, and temperature. For example, hydrolysis of a methyl ester derivative using LiOH in THF/water at 25–50°C achieved moderate yields (44%), but increasing the reaction time (6–8 hours) or using alternative bases (e.g., NaOH in methanol) might improve efficiency . Kinetic monitoring via TLC or in situ IR spectroscopy can identify optimal endpoints.

Q. What advanced analytical techniques resolve structural ambiguities in Boc-protected intermediates?

- High-resolution mass spectrometry (HR-MS) confirms molecular formulas.

- 2D NMR (COSY, HSQC) distinguishes between regioisomers or stereoisomers, particularly in crowded spectral regions (e.g., aromatic protons) .

- X-ray crystallography provides definitive structural confirmation for crystalline derivatives, as demonstrated in studies of related benzoic acid analogs .

Q. How does the stability of this compound vary under different pH and temperature conditions?

Stability studies should be conducted in buffers (pH 2–10) at 25–40°C. Boc groups are stable under neutral to slightly basic conditions but degrade rapidly in strong acids (pH < 2) or bases (pH > 10). Accelerated degradation studies (e.g., 40°C for 48 hours) can model long-term storage stability .

Q. What strategies mitigate side reactions during Boc deprotection in complex molecular architectures?

- Scavengers : Additives like triisopropylsilane (TIPS) or water can quench reactive intermediates (e.g., tert-butyl cations) during acidolysis .

- Microwave-assisted deprotection : Reduces reaction time and minimizes decomposition, as shown in peptide synthesis workflows.

Q. How can the benzoic acid moiety be functionalized for downstream applications (e.g., bioconjugation)?

The carboxylic acid group can be activated using carbodiimides (e.g., EDC/HOBt) for coupling with amines or alcohols. For example, coupling with benzyl chlorides or aryl boronic acids under Suzuki-Miyaura conditions has been used to generate diverse benzoic acid derivatives .

Q. What computational tools predict synthetic feasibility and reaction pathways for novel derivatives?

Retrosynthetic tools (e.g., Pistachio, Reaxys) analyze feasible routes by comparing reaction templates in databases. For example, AI-driven platforms predict one-step synthesis pathways by leveraging known Boc-protection and deprotection reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.